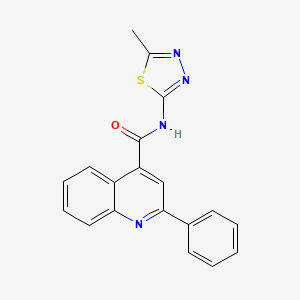![molecular formula C11H15N3O2S B5880615 N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra of the brain, leading to a loss of dopamine and subsequent motor dysfunction.
Mécanisme D'action
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to a loss of ATP production and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease in animal models include a loss of dopaminergic neurons in the substantia nigra, a decrease in striatal dopamine levels, motor dysfunction, and the formation of Lewy bodies, which are pathological hallmarks of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide as a tool to study Parkinson's disease include its ability to selectively target dopaminergic neurons in the substantia nigra and induce Parkinson's disease-like symptoms in animal models. However, there are also limitations to using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, such as the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease in humans and that its neurotoxic effects may vary depending on the species and strain of animal used.
Orientations Futures
There are several future directions for research using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, including the development of new therapeutic strategies that target the underlying mechanisms of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in combination with other neurotoxins to model the heterogeneity of Parkinson's disease, and the investigation of the role of non-dopaminergic systems in the pathogenesis of the disease. Additionally, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in non-human primates may provide a more accurate model of Parkinson's disease in humans.
Méthodes De Synthèse
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is typically synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with carbon disulfide to form the intermediate 4-methylpiperazine-1-carbodithioate. This intermediate is then reacted with furfurylamine to yield N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide.
Applications De Recherche Scientifique
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disorder. Animal models of Parkinson's disease induced by N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide have been used to investigate the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the pathogenesis of the disease.
Propriétés
IUPAC Name |
N-(4-methylpiperazine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-4-6-14(7-5-13)11(17)12-10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYFDWEBSADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpiperazin-1-yl)carbonothioyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)



![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)


